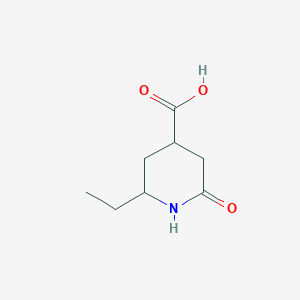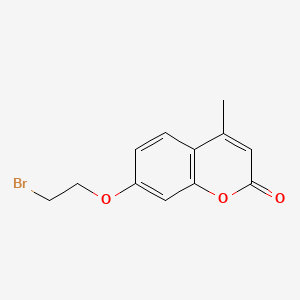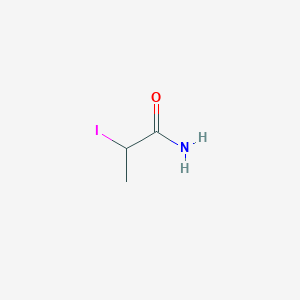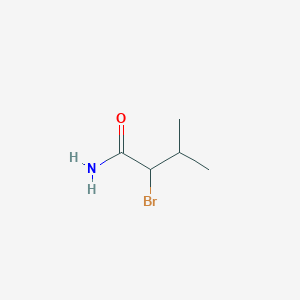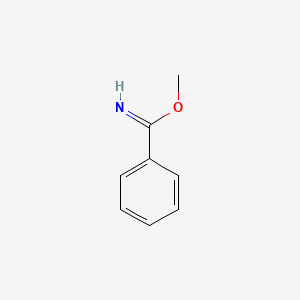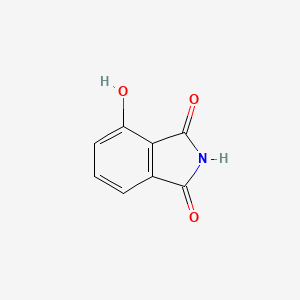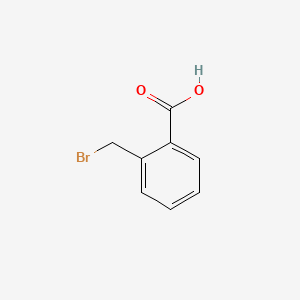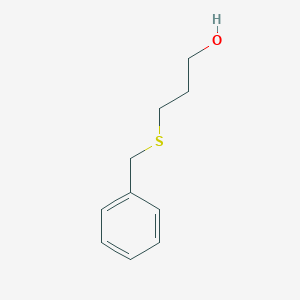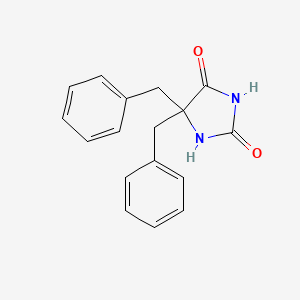
5,5-Dibenzylimidazolidine-2,4-dione
説明
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives involves several strategies, including catalytic hydrogenation and Knoevenagel condensation reactions. For example, derivatives have been prepared by the catalytic hydrogenation of corresponding benzylidene compounds, showcasing the diversity in synthetic methodologies for these compounds (Wessels, Schwan, & Pong, 1980). Additionally, the synthesis involving oxidative dethionation using diacetoxyiodobenzene in ethanol demonstrates the chemical versatility and adaptability in creating specific imidazolidine-2,4-dione derivatives (Singh & Devi, 2017).
Molecular Structure Analysis
The molecular structure and stability of imidazolidine-2,4-dione derivatives are significantly influenced by electron delocalization. Studies have shown that N-heterocyclic carbenes (NHCs) with increased π-acceptor character, featuring N-fluorophenyl substituents, provide insights into the stability and structure of these compounds. The molecular structure is highly affected by the π-framework extending over carbonyl moieties, indicating the role of electron delocalization in defining the reactivity and stability of these molecules (Hobbs et al., 2010).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the reductive coupling and metathesis reactions have been used to create new derivatives, showcasing the compound's versatility in chemical synthesis and modification (Zhao et al., 2014).
科学的研究の応用
Antidepressant Potential
5,5-Dibenzylimidazolidine-2,4-dione derivatives have been explored for their antidepressant activities. For instance, a study synthesized 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and found it to exhibit potential antidepressant activity without inhibiting the uptake of biogenic amines or showing significant monoamine oxidase inhibitory activity, suggesting a unique mechanism of action (Wessels, Schwan, & Pong, 1980).
DNA Binding and Anticancer Applications
The DNA binding affinity of imidazolidine derivatives has been examined, highlighting their potential as anti-cancer agents. A study investigated the UV-Vis spectroscopic behavior of these compounds, revealing their sensitivity to pH and substituents. The DNA binding strength of these derivatives showed significant variation, with some showing comparable or greater affinity than clinically used anticancer drugs (Shah et al., 2013).
Electrochemical Properties
Research on the electrochemical behavior of hydantoin derivatives, including 5-benzylideneimidazolidine-2,4-dione, has been conducted. These studies involved cyclic, differential pulse, and square wave voltammetry to understand the oxidation mechanisms and structure–activity relationships of these compounds (Nosheen et al., 2012).
Antibacterial Applications
Studies have demonstrated the antibacterial properties of imidazolidine-2,4-dione derivatives. For instance, the novel synthesis of 3-poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers indicated significant antibacterial activity against common bacteria, suggesting its use in filters for cleaning and disinfecting water (Maddah, 2016).
Antidiabetic Potential
The antidiabetic potential of 5-substituted thiazolidine-2,4-diones has been explored. A study synthesized over 100 derivatives and evaluated their hypoglycemic and hypolipidemic activities, identifying compounds with favorable activity and toxicity profiles (Sohda et al., 1982).
Thermal Properties in Polymer Science
Research into the thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates has been conducted, focusing on the thermal stability influenced by chemical structure, tautomerization, and intermolecular interaction (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).
Antitubercular Activity
Studies have also focused on synthesizing and evaluating compounds for antitubercular activity. One such study investigated the structure-activity relationship and mechanism of action of antitubercular pyrazolidine-3,5-dione analogues (Samala et al., 2014).
Safety And Hazards
The safety information for 5,5-Dibenzylimidazolidine-2,4-dione indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5,5-dibenzylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-15-17(19-16(21)18-15,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEFYRGLENJHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283782 | |
| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dibenzylimidazolidine-2,4-dione | |
CAS RN |
23186-94-9 | |
| Record name | NSC33387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dibenzylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23186-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



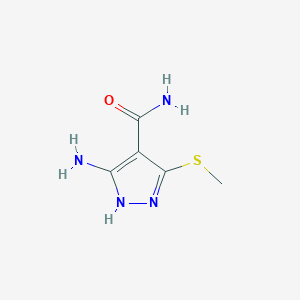

![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)
